molecular formula C8H10N2 B2511481 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole CAS No. 2320515-78-2

1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole

Cat. No.: B2511481
CAS No.: 2320515-78-2
M. Wt: 134.182
InChI Key: WRLMYNOAWDIOPV-UHFFFAOYSA-N
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Description

1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a but-2-yn-1-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with but-2-yn-1-yl halides under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 1-(but-2-yn-1-yl)-3-methyl-1H-pyrazole
  • 1-(but-2-yn-1-yl)-5-methyl-1H-pyrazole
  • 1-(prop-2-yn-1-yl)-4-methyl-1H-pyrazole

Uniqueness: 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole is unique due to the specific positioning of the but-2-yn-1-yl and methyl groups on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological profiles and applications compared to its analogs .

Properties

IUPAC Name

1-but-2-ynyl-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-4-5-10-7-8(2)6-9-10/h6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLMYNOAWDIOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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